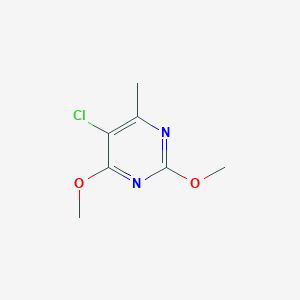![molecular formula C8H12ClNO B13792049 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclic ring system with a nitrogen atom, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and substituted derivatives, which can be further utilized in different chemical applications.
科学的研究の応用
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(1-Azabicyclo[2.2.1]heptan-4-yl)methanamine dihydrochloride
- 2-oxa-5-azabicyclo[2.2.1]heptan-4-yl methanol
Uniqueness
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone is unique due to its chloroethanone moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the chloro group or have different substituents.
特性
分子式 |
C8H12ClNO |
|---|---|
分子量 |
173.64 g/mol |
IUPAC名 |
1-(1-azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C8H12ClNO/c9-5-7(11)8-1-3-10(6-8)4-2-8/h1-6H2 |
InChIキー |
VQZLJIDGKWHAKX-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1(C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
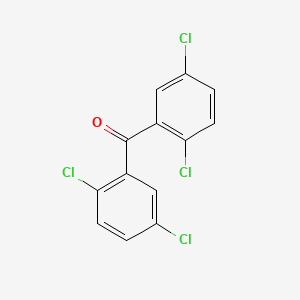

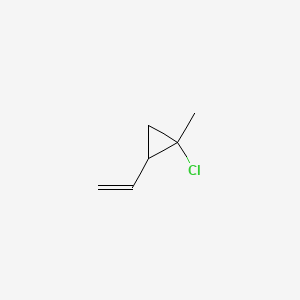

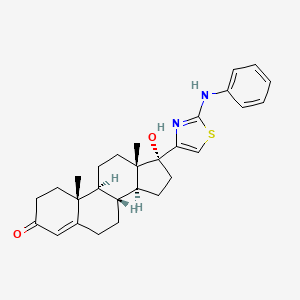
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)



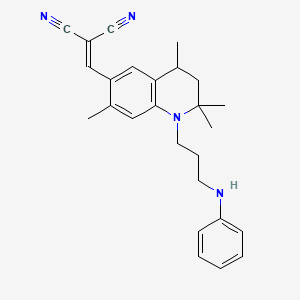
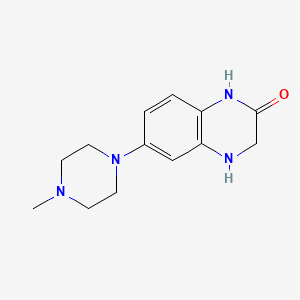
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
